molecular formula C14H8ClNO2 B13138062 1-Amino-6-chloroanthraquinone CAS No. 2606-86-2

1-Amino-6-chloroanthraquinone

Cat. No.: B13138062
CAS No.: 2606-86-2
M. Wt: 257.67 g/mol
InChI Key: CCEGIXWXBRNFOS-UHFFFAOYSA-N
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Description

1-Amino-6-chloroanthraquinone is a specialized anthraquinone derivative of significant interest in chemical research and development, particularly in the field of organic synthesis. Its molecular structure, featuring both an amino and a chloro substituent, makes it a valuable intermediate for creating more complex molecules. A key application documented in patent literature is its use as a precursor in the synthesis of anthraquinone-based dyes and pigments . The compound can be prepared through the selective amidation of 1,6-dichloroanthraquinone using agents like p-toluenesulfonamide, which helps achieve a high-purity product . Anthraquinone-based molecules are widely explored for coloring synthetic fibers, plastics, and in the formulation of printing inks . Beyond its traditional uses in colorants, research into anthraquinone derivatives is expanding into advanced areas, including their potential as organic photosensitizers in photocatalytic systems for environmental applications . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2606-86-2

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

1-amino-6-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2

InChI Key

CCEGIXWXBRNFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 1 Amino 6 Chloroanthraquinone and Analogues

Fundamental Reactivity of the Anthraquinone (B42736) Nucleus

The reactivity of the anthraquinone core is fundamentally dictated by its unique electronic and structural characteristics. The tricyclic aromatic system, containing two carbonyl groups, exhibits a complex interplay of aromaticity and quinonoid character that governs its chemical behavior.

Influence of Carbonyl Groups on Aromaticity and Reactivity

The presence of two electron-withdrawing carbonyl groups at the 9 and 10 positions significantly influences the aromaticity and reactivity of the anthraquinone nucleus. These groups reduce the electron density of the benzene (B151609) rings, making them less susceptible to electrophilic attack compared to other aromatic compounds. acs.org This deactivating effect is a key factor in the chemical properties of anthraquinones. The rigid, planar geometry of the molecule also plays a crucial role, as it restricts the rotation of the aromatic rings relative to the carbonyl groups. This fixed conformation can lead to steric hindrance in substitution reactions at the peri-positions (adjacent to the carbonyl groups). Conversely, it can also facilitate certain reactions through coordination of reactants with the carbonyl oxygen atoms. acs.org

Specific Reaction Pathways Involving Amino- and Haloanthraquinones

The presence of both an amino and a halo substituent on the anthraquinone nucleus, as in 1-amino-6-chloroanthraquinone, gives rise to a range of specific reaction pathways. The interplay between the electron-donating amino group and the electron-withdrawing, yet displaceable, halogen atom dictates the compound's reactivity in various transformations.

Ammonolysis Reaction Kinetics and Optimization

Ammonolysis, the reaction with ammonia (B1221849) or amines, is a crucial process for the synthesis and modification of aminoanthraquinones. In the case of haloanthraquinones, this reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the halogen is displaced by an amino group. The kinetics and optimization of such reactions are of significant industrial and synthetic importance.

Studies on analogous compounds, such as the ammonolysis of 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone (B167232), provide insights into the reaction behavior. The optimization of these reactions often involves a systematic investigation of various parameters to maximize the yield and purity of the desired product.

Parameter Range Studied Optimal Condition Effect on Yield
Temperature (°C) 180 - 220 213 Increased temperature generally increases reaction rate, but can also lead to side reactions.
Residence Time (min) 2 - 6 4.3 Longer residence times can lead to higher conversion but may also result in byproduct formation.
Molar Ratio (Ammonia:Substrate) 3 - 6 4.5 A higher molar ratio of ammonia favors the forward reaction and increases the yield.
Water Content (%) 10 - 30 Not specified as critical Can influence the solubility of reactants and the overall reaction rate.

This interactive table presents optimized conditions for the ammonolysis of a 1-substituted anthraquinone analogue, demonstrating the key parameters influencing the reaction.

Anomalous Halogen Displacement Reactions in Anthraquinone Systems

While the displacement of a halogen on an anthraquinone ring by a nucleophile typically follows the SNAr mechanism, anomalous or unexpected reaction pathways can occur under certain conditions. These can include rearrangements and substitutions at unexpected positions.

One such anomalous reaction is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. In this reaction, a suitable nucleophilic group within a side chain attached to the anthraquinone ring can attack the carbon atom bearing the halogen, leading to the migration of the anthraquinone ring to a different atom within the side chain. wikipedia.orgnih.gov For this to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition met by the anthraquinone nucleus. wikipedia.org

Another potential anomalous pathway is cine-substitution , where the incoming nucleophile attaches to a position adjacent to the carbon atom from which the leaving group departs. This type of substitution proceeds through a benzyne-like intermediate. While less common, the possibility of such reactions highlights the complex reactivity of substituted anthraquinones.

Reductive Transformations and Product Analysis

The anthraquinone core can undergo various reductive transformations, which can affect both the quinone system and the substituents on the aromatic rings. The nature of the reducing agent and the reaction conditions determine the extent of reduction and the final products.

Common reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄) can reduce the quinone moiety to a hydroquinone. asianpubs.orgorganic-chemistry.orgwikipedia.org This transformation is often reversible upon exposure to an oxidizing agent. More vigorous reduction, for instance, through catalytic hydrogenation, can lead to the reduction of the aromatic rings or the cleavage of substituents. In the case of this compound, reductive conditions could potentially lead to dehalogenation (loss of the chlorine atom) in addition to the reduction of the quinone system.

The electrochemical reduction of substituted anthraquinones has also been studied, revealing that the reduction potentials are influenced by the nature and position of the substituents. nih.govrsc.orgrsc.org Electron-donating groups like amino groups generally make the reduction more difficult (more negative reduction potential), while electron-withdrawing groups have the opposite effect.

Reaction Type Reagent/Conditions Major Product(s)
Quinone Reduction Sodium Dithionite (Na₂S₂O₄) 1-Amino-6-chloro-9,10-dihydroxyanthracene (Leuco form)
Catalytic Hydrogenation H₂, Pd/C 1,6-Diaminoanthraquinone (potential dehalogenation and reduction)
Electrochemical Reduction Applied Potential Anthraquinone radical anion and dianion

This interactive table summarizes the expected products from various reductive transformations of this compound and its analogues.

Schmidt Reaction Outcomes and Steric Control in Anthraquinone Substrates

The Schmidt reaction, a versatile method for the synthesis of amides and lactams from ketones, has been applied to various anthraquinone substrates. The outcomes of these reactions, particularly the regioselectivity, are significantly influenced by the steric environment around the carbonyl groups. Research into the Schmidt reaction on substituted anthraquinones, such as chloroanthraquinones, provides valuable insights into the directing effects of substituents, which can be extrapolated to understand the reactivity of this compound and its analogues.

Studies on chloro-substituted anthraquinones have demonstrated that the Schmidt reaction, typically conducted using sodium azide (B81097) in sulfuric acid, proceeds under pronounced steric control. cdnsciencepub.com This steric influence dictates the preferential site of nucleophilic attack by the azide on one of the two carbonyl groups of the anthraquinone core. Consequently, this leads to the formation of isomeric lactam products. cdnsciencepub.com The reaction is not always straightforward, and the synthetic utility can be affected by the formation of these difficult-to-separate isomeric mixtures. cdnsciencepub.com

In the case of monosubstituted anthraquinones, such as 1-chloroanthraquinone (B52148) and 2-chloroanthraquinone, the Schmidt reaction yields two of the four theoretically possible lactams for each isomer. cdnsciencepub.comcdnsciencepub.com The preferential attack of the azide occurs at the more sterically hindered and less basic carbonyl group. This is followed by the preferential migration of the larger attached substituent, ultimately determining the structure of the resulting lactam. cdnsciencepub.com

For disubstituted anthraquinones, such as 1,5- and 1,8-dichloroanthraquinone (B31358), the reaction also produces a mixture of the two theoretically possible lactams in each case. cdnsciencepub.comcdnsciencepub.com The formation of these isomers underscores the competitive nature of the reaction at the two carbonyl sites, governed by the steric hindrance imposed by the chloro substituents.

While specific research on the Schmidt reaction of this compound is not extensively detailed in the provided context, the principles derived from studies on chloroanthraquinones can be applied. The presence of both an amino group at the 1-position and a chloro group at the 6-position would introduce a complex interplay of electronic and steric effects. The amino group, being an activating group, and the chloro group, a deactivating group, would electronically differentiate the two aromatic rings. However, the steric hindrance, particularly from the substituent at the 1-position, is expected to play a crucial role in directing the regiochemical outcome of the Schmidt reaction.

Based on the findings for analogous compounds, it is plausible that the Schmidt reaction on this compound would yield a mixture of isomeric lactams. The position of the substituents would sterically hinder the adjacent carbonyl groups to different extents, influencing the ratio of the resulting lactam products.

The following table summarizes the observed outcomes of the Schmidt reaction on various chloro-substituted anthraquinones, illustrating the principle of isomeric lactam formation under steric control.

Starting MaterialReagentsOutcomeReference
1-ChloroanthraquinoneNaN₃/H₂SO₄Mixture of two isomeric lactams cdnsciencepub.com
2-ChloroanthraquinoneNaN₃/H₂SO₄Mixture of two isomeric lactams cdnsciencepub.com
1,5-Dichloroanthraquinone (B31372)NaN₃/H₂SO₄Mixture of two isomeric lactams cdnsciencepub.com
1,8-DichloroanthraquinoneNaN₃/H₂SO₄Mixture of two isomeric lactams cdnsciencepub.com

Spectroscopic and Advanced Computational Characterization of 1 Amino 6 Chloroanthraquinone

Advanced Spectroscopic Investigations

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with 1-Amino-6-chloroanthraquinone, distinct molecular features such as functional groups, bonding arrangements, and electronic transitions can be identified and characterized.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. researchgate.net These methods are complementary; molecular vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. nih.gov

For this compound, the FT-IR and FT-Raman spectra would be characterized by vibrations originating from the anthraquinone (B42736) core and its substituents (amino and chloro groups). Key expected vibrational bands include:

N-H Stretching: The amino (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. sapub.org

C=O Stretching: The quinone carbonyl (C=O) groups are strong absorbers in the IR spectrum, expected to appear in the 1650-1700 cm⁻¹ range. Intramolecular hydrogen bonding between the amino group at position 1 and the adjacent carbonyl group at position 9 would likely lower the frequency of this specific C=O stretch.

C-Cl Stretching: The carbon-chlorine (C-Cl) bond vibration is expected in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: Vibrations from the aromatic rings would be observed, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.

A detailed assignment of these vibrational modes can be achieved by comparison with data from related compounds and supported by quantum chemical calculations. nih.govresearchgate.net

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Amino (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 FT-IR, FT-Raman
Carbonyl (C=O) Stretch 1650 - 1700 FT-IR
Aromatic (C=C) Stretch 1400 - 1600 FT-IR, FT-Raman
Aromatic (C-H) Stretch > 3000 FT-IR, FT-Raman

Note: This table represents expected ranges. Precise values require experimental measurement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment of each nucleus, allowing for the unambiguous determination of the molecular structure. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the amino group and the six protons on the aromatic rings. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups, leading to a complex splitting pattern. pdx.edu The protons on the ring bearing the amino group would likely appear at a higher field (lower ppm) compared to those on the chloro-substituted ring.

The ¹³C NMR spectrum would show 14 distinct signals corresponding to each carbon atom in the molecule, assuming no accidental overlap. The carbonyl carbons are characteristically deshielded and would appear at the lowest field (highest ppm values), typically above 180 ppm. nih.govresearchgate.net The carbons bonded to the amino and chloro groups would also have characteristic chemical shifts. The complete assignment of these signals is often facilitated by two-dimensional NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for Anthraquinone and Related Derivatives

Carbon Position Anthraquinone (ppm) 1-Aminoanthraquinone (B167232) (ppm) 1-Chloroanthraquinone (B52148) (ppm)
C-1 127.3 108.3 131.6
C-4 127.3 116.8 127.5
C-9 183.2 185.0 182.2

Note: Data sourced from spectral databases for parent compounds. The spectrum of this compound would be a hybrid of these influences.

Electronic spectroscopy (UV-Vis) investigates the electronic transitions within a molecule. Anthraquinone and its derivatives are known for their distinct electronic spectra. researchgate.net The spectrum of this compound is expected to show intense absorptions in the UV region due to π-π* transitions within the aromatic system. Additionally, an intramolecular charge-transfer (ICT) transition, from the electron-donating amino group to the electron-accepting anthraquinone core, is expected to result in a broad absorption band in the visible region, which is responsible for the compound's color. researchgate.net The position of this band can be sensitive to solvent polarity. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many aminoanthraquinone derivatives are known to be fluorescent. researchgate.net The fluorescence spectrum of this compound would provide information about its excited state properties. The emission maximum and quantum yield are key parameters that characterize its luminescence.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique suitable for analyzing organic molecules. nih.gov

For this compound (C₁₄H₈ClNO₂), the expected exact mass is approximately 257.02 g/mol . MALDI-TOF MS analysis would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass. The isotopic pattern of the peaks, particularly the signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would provide definitive confirmation of the presence of chlorine in the molecule.

Quantum Chemical Studies

Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide deep theoretical insights into the molecular properties of a compound, complementing experimental findings. jmchemsci.com

DFT calculations are employed to determine the most stable three-dimensional structure (optimized geometry) of this compound. These calculations provide precise values for bond lengths, bond angles, and dihedral angles. und.edu For instance, DFT can model the intramolecular hydrogen bond between the amino group and the C9-carbonyl group, predicting the N-H···O distance and angle. nih.gov

Furthermore, DFT is used to analyze the electronic structure of the molecule. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the amino group and the adjacent aromatic ring, while the LUMO is expected to be centered on the quinone core.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. nih.gov The carbonyl oxygens and the chloro group are expected to be regions of negative potential, while the amino protons would be regions of positive potential.

These computational results are invaluable for interpreting experimental spectroscopic data, such as assigning vibrational modes or understanding electronic transitions. nih.gov

Table 3: List of Compounds

Compound Name
This compound
Anthraquinone
1-Aminoanthraquinone

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For anthraquinone derivatives, FMO analysis reveals that the HOMO orbitals are typically localized on the nitrogen atoms of the amino group, while the LUMO orbitals are distributed across the remaining atoms of the anthraquinone core. researchgate.net This distribution indicates that the amino group is the primary site for electron donation in chemical reactions. The energy gap is a key indicator of the molecule's potential for intramolecular charge transfer, which is crucial for its bioactivity. researchgate.net While specific values for this compound require dedicated computation, studies on analogous compounds provide insight into the typical energy ranges. For instance, a related anthraquinone derivative was found to have a HOMO-LUMO energy gap of 4.385 eV. researchgate.net

ParameterDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.
Energy Gap (ΔE) The energy difference between HOMO and LUMOA small gap indicates high chemical reactivity and low kinetic stability. It correlates with the ease of electronic excitation. researchgate.net

Mulliken Atomic Charge Distribution and Molecular Electrostatic Potential Surface Analysis

In studies of amino-chloro-anthraquinone structures, Mulliken charge calculations consistently show that nitrogen atoms are the most electronegative sites in the molecule. researchgate.net Consequently, the hydrogen atoms of the amino group are rendered highly electropositive. researchgate.net The carbon atoms within the aromatic rings exhibit both positive and negative charges depending on their position and bonding environment. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. rsc.orgresearchgate.net The MEP map displays regions of varying electrostatic potential, typically using a color scale where red indicates electron-rich, negative potential areas (prone to electrophilic attack) and blue indicates electron-deficient, positive potential areas (prone to nucleophilic attack). mdpi.comnih.gov

For anthraquinone derivatives, the MEP surface analysis highlights the most negative potential (red region) around the oxygen and nitrogen atoms, confirming them as the most reactive sites for electrophilic interactions. researchgate.netmdpi.com The most positive potential (blue region) is often localized at the hydrogen atoms of the amino group, identifying them as the primary sites for nucleophilic attack. researchgate.net This detailed charge mapping is crucial for predicting how the molecule will interact with other molecules and biological targets.

Atom/RegionTypical Mulliken ChargeMEP Surface IndicationPredicted Reactivity
Nitrogen (in Amino Group) Highly NegativeRed (Electron-Rich)Site for Electrophilic Attack
Oxygen (in Carbonyl Group) NegativeRed (Electron-Rich)Site for Electrophilic Attack
Hydrogen (in Amino Group) Highly PositiveBlue (Electron-Poor)Site for Nucleophilic Attack
Anthraquinone Core (Carbon) Variable (Positive/Negative)Varied (Green/Yellow)Contributes to overall electronic structure

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. faccts.de It translates the complex molecular orbitals into a more intuitive Lewis structure representation, including lone pairs, core pairs, and bond orbitals (σ, π). wisc.edu A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu The strength of these interactions is measured in terms of stabilization energy, E(2).

This analysis is particularly useful for understanding the bioactivity of molecules like this compound. nih.gov The interactions reveal the charge transfer occurring within the molecule, which is often linked to its functional properties. researchgate.net For example, a significant interaction involves the donation of electron density from a lone pair orbital of a nitrogen or oxygen atom (a donor NBO) to an adjacent anti-bonding orbital (an acceptor NBO). wisc.edu These n → σ* or n → π* interactions stabilize the molecule and are indicative of strong intramolecular charge transfer. The magnitude of the stabilization energy calculated in NBO analysis helps to quantify the significance of these electronic effects on the molecule's structure and reactivity.

In Silico Modeling for Structure-Function Relationships

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a powerful in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. plos.org The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding energy in kcal/mol. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Computational studies on the closely related compound 1-amino-5-chloroanthraquinone (B91124) have demonstrated its potential as a targeted therapeutic agent. nih.govresearchgate.net Molecular docking simulations have shown that this molecule can effectively bind to and inhibit the action of specific proteins implicated in diseases like cancer. nih.govresearchgate.net For example, docking studies have identified 1-amino-5-chloroanthraquinone as a potential inhibitor of the c-Met Kinase protein, which is associated with thyroid cancer. nih.govresearchgate.net Similarly, other anthraquinone derivatives have been docked against targets like the human serine/threonine kinase PAK4, another key protein in cancer signaling pathways. researchgate.net These simulations provide critical insights into the specific amino acid residues within the protein's active site that interact with the ligand, paving the way for the rational design of more potent and selective inhibitors.

LigandTarget ProteinSignificance of TargetPredicted Outcome of Interaction
1-Amino-5-chloroanthraquinone (analogue)c-Met KinaseAssociated with thyroid cancer progression. nih.govresearchgate.netInhibition of kinase activity, suggesting potential as an anticancer agent. nih.gov
Anthraquinone Amino-DerivativesPAK4 KinaseImplicated in cancer cell proliferation and survival. researchgate.netHigh binding affinity suggests potential as PAK4 inhibitors for cancer therapy. researchgate.net

Advanced Research Applications of 1 Amino 6 Chloroanthraquinone and Its Derivatives

Applications in Advanced Materials Science

The versatility of the 1-Amino-6-chloroanthraquinone scaffold has been harnessed in the development of novel materials with tailored electronic, optical, and chemical properties. Researchers have utilized this compound and its close isomers to create fluorescent sensors, enhance electrochemical energy storage devices, design systems for controlled chemical transport, and synthesize new types of conductive nanomaterials.

A significant application of anthraquinone (B42736) derivatives lies in the field of fluorescent chemosensors, which are designed to detect specific ions or molecules through changes in their fluorescence emission. cam.ac.ukmdpi.com A polymer derived from a close isomer, Poly(1-amino-5-chloroanthraquinone) (PACA), has been synthesized and demonstrated as a highly selective and ultrasensitive fluorescent sensor for detecting ferric ions (Fe³⁺). researchgate.netnih.gov

The sensing mechanism is based on fluorescence quenching. The PACA polymer in solution exhibits fluorescence, but upon the addition of Fe³⁺ ions, a non-fluorescent complex forms between the polymer and the metal ion in the ground state. researchgate.netnih.gov This interaction significantly quenches the polymer's fluorescence, allowing for the quantitative detection of Fe³⁺. researchgate.netnih.gov The sensor operates effectively in a semi-aqueous solution at a neutral pH of 7.0. nih.gov Research has shown that this system exhibits high sensitivity with a linear response to Fe³⁺ concentrations over a broad range and an exceptionally low detection limit. researchgate.netnih.gov This demonstrates the potential of polymers based on the amino-chloroanthraquinone structure for creating advanced sensors for environmental monitoring and biological applications. researchgate.netresearchgate.net

Sensor Target Analyte Linear Range (M) Detection Limit (M) Mechanism
Poly(1-amino-5-chloroanthraquinone) (PACA)Fe³⁺1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁴2.0 × 10⁻¹¹Static Quenching researchgate.netnih.gov

In the pursuit of better energy storage solutions, researchers have functionalized carbon materials with anthraquinone derivatives to enhance their electrochemical performance, particularly in supercapacitors. researchgate.netscispace.comresearchgate.net The strategy involves covalently attaching redox-active molecules, such as 1-amino-5-chloroanthraquinone (B91124), to the surface of high-surface-area carbon powders like Black Pearls (BP) carbon. researchgate.netresearchgate.net

The grafting is typically achieved through diazonium chemistry, where the amino group of the anthraquinone derivative is converted into a reactive diazonium cation that then covalently bonds to the carbon surface. researchgate.netresearchgate.netresearchgate.net The presence of these grafted quinone molecules introduces additional faradaic reactions to the charge storage mechanism of the carbon electrode, which is primarily based on the electrical double-layer capacitance. researchgate.netscispace.com This addition has been shown to significantly increase the specific capacitance of the material. For instance, modifying BP carbon powder with 1-amino-5-chloroanthraquinone has been reported to double the capacitance of the pristine carbon electrode. researchgate.net The chlorine atom on the molecule serves as a useful probe for quantifying the amount of quinone successfully grafted onto the carbon surface. researchgate.netresearchgate.net

Material Modification Result Application
Black Pearls (BP) Carbon PowderGrafted with 1-amino-5-chloroanthraquinoneDoubled specific capacitance compared to pristine carbon. researchgate.netElectrochemical Capacitors researchgate.net
Carbon FabricImmobilized with anthraquinoneSuperior specific charge compared to unmodified carbon for over 80,000 cycles. scispace.comElectrochemical Capacitors scispace.com

The anthraquinone core is an excellent "redox-switchable" unit, meaning its ability to bind and release other molecules or ions can be turned on and off by changing its oxidation state electrochemically. isroset.orgresearchgate.net This principle has been used to design and synthesize receptor molecules (ionophores) for the selective transport of cations across liquid membranes, a process that mimics biological transport systems. tandfonline.comijariit.com

Researchers have synthesized various anthraquinone-derived podands and lariat (B8276320) ethers that act as carriers for metal ions like Ca²⁺, K⁺, and Li⁺. tandfonline.comresearchgate.net In the oxidized state, the anthraquinone-based receptor has a certain affinity for a target ion. Upon electrochemical reduction, the receptor forms a radical anion or a dianion, which can significantly enhance its binding affinity for the cation. isroset.org This change allows for the uptake of the ion on one side of a membrane, transport across the membrane, and release on the other side by reversing the redox state. acs.org While specific studies on this compound were not highlighted in the search results, related compounds like 1-chloroanthraquinone (B52148) and 1,5-dichloroanthraquinone (B31372) have been used as precursors for synthesizing such redox-switched receptors. isroset.orgresearchgate.net This indicates that the this compound scaffold is a suitable candidate for designing new, selective transport systems for applications in separation science and the development of chemical sensors. researchgate.nettandfonline.com

1-Aminoanthraquinone (B167232) and its derivatives are effective monomers for synthesizing intrinsically conductive polymers and nanomaterials. acs.orgresearchgate.net Through chemical oxidative polymerization, these monomers can be linked to form polymers with extended π-conjugated systems, which are essential for electrical conductivity. nih.govelectrochem.org

Specifically, the chemical oxidative polymerization of 1-amino-5-chloroanthraquinone (a close isomer) has been shown to produce nanofibrils of Poly(1-amino-5-chloroanthraquinone) (PACA). researchgate.net The synthesis can be performed via an interfacial method, allowing for control over the dimensions and properties of the resulting nanofibrils. researchgate.net Similarly, poly(1-aminoanthraquinone) (PAQ) has been synthesized into self-stabilized nanofibrils with diameters of approximately 15 nm and lengths of several micrometers. acs.org These polymeric nanomaterials are noteworthy for their widely controllable electrical conductivity, which can span over 10 orders of magnitude (from 10⁻⁹ to 50 S/cm). acs.org Furthermore, these materials exhibit other useful properties such as fluorescence and high thermal stability, making them promising for applications as fluorescent emitters, conductive fillers in nanocomposites, and precursors for carbon foams. acs.org

Contributions to Dye Chemistry Research

Beyond its use in materials science, this compound remains a fundamentally important intermediate in the synthesis of advanced colorants. Its structure provides a stable and brilliant chromophore that can be chemically modified to create a wide variety of high-performance dyes.

This compound serves as a key building block for both azoic and vat dyes, two classes known for their high fastness properties. fibre2fashion.comscribd.com

In the synthesis of azoic dyes , the primary amino group (-NH₂) on the anthraquinone ring is the key functional group. It can be readily converted into a diazonium salt through a process called diazotization, which involves reacting the amine with nitrous acid. core.ac.uk This diazonium salt is a reactive intermediate that can then be coupled with other aromatic compounds (coupling components) to form an azo linkage (-N=N-), which is the defining characteristic of azo dyes. core.ac.ukkvmwai.edu.in This modular approach allows for the synthesis of a wide range of colors with high stability.

In the field of vat dyes , which are prized for their exceptional resistance to light and washing, chloro-aminoanthraquinone derivatives are used in condensation reactions to build larger, more complex dye structures. fibre2fashion.comscribd.com For example, compounds like 1-amino-5-benzoylaminoanthraquinone (B86115) and 1-benzoylamino-5-chloroanthraquinone are reacted together in a process that ultimately leads to the formation of anthrimidocarbazoles, a specific class of high-performance vat dyes. fibre2fashion.com The presence of the chloro- and amino- groups at specific positions on the anthraquinone skeleton is crucial for directing these condensation and ring-closure reactions to achieve the desired final dye structure. fibre2fashion.com

Theoretical Frameworks in Bioactive Compound Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of therapeutic agents based on scaffolds like 1-amino-chloroanthraquinone. Techniques such as Density Functional Theory (DFT) and molecular docking allow researchers to predict how these molecules will interact with biological targets, thereby guiding the synthesis of more potent and selective drug candidates. ijirms.innih.gov

One notable study focused on 1-amino-5-chloroanthraquinone (ACAQ) as a potential targeted drug for thyroid cancer. researchgate.net Using DFT and molecular docking, researchers investigated its interaction with the c-Met Kinase protein, which is associated with the disease. researchgate.net The analysis of the molecule's frontier molecular orbitals, molecular electrostatic potential (MEP) surface, and natural bond orbitals helped to validate its reactive sites and prove its bioactivity. researchgate.net The docking analysis specifically indicated that the ACAQ molecule could inhibit the action of the target protein, highlighting its potential for drug development. researchgate.net

Broader research on anthraquinone derivatives demonstrates the power of these computational approaches. In the design of inhibitors for enzymes like glyoxalase-I (Glo-I), molecular docking was used to predict the binding interactions of novel anthraquinone amide derivatives. medandlife.org This in silico screening, followed by in vitro testing, identified a compound with a potent inhibitory effect (IC50 of 1.45 µM). medandlife.org Similarly, for designing xanthine (B1682287) oxidase inhibitors, molecular simulations provided rational binding models for N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives within the enzyme's active pocket, identifying lead compounds more potent than the control drug, allopurinol. nih.gov

Interactive Table: Computational Methods in Anthraquinone Drug Design
Compound/Derivative SeriesTargetComputational Methods UsedResearch GoalSource
1-Amino-5-chloroanthraquinone (ACAQ)c-Met KinaseDFT, Molecular Docking, MEP, NBODesign of targeted therapy for thyroid cancer researchgate.net
Anthraquinone amide derivativesGlyoxalase-I (Glo-I)Molecular Docking (CDOCKER)Identification of novel anticancer inhibitors medandlife.org
N-(9,10-anthraquinone-2-carbonyl)amino acid derivativesXanthine OxidaseMolecular DockingDesign of inhibitors for hyperuricemia nih.gov
Naphthoquinone and Anthraquinone derivativesAcetylcholinesterase, MAO BMolecular ModelingDesign of multitarget agents for Alzheimer's disease nih.govacs.org
1-Amino-4-chloro-2-methylanthracene-9,10-dioneCytochrome P450 1A1/1A2Molecular DockingUnderstanding enzyme inhibition potency and selectivity nih.gov

Understanding the precise mechanism by which a compound inhibits an enzyme is fundamental to developing effective drugs. Research on 1-amino-chloroanthraquinone derivatives and related compounds has provided detailed mechanistic insights, revealing how they interact with enzyme active sites to block their function.

Studies on a series of emodin (B1671224) analogues, including the structurally similar 1-amino-4-chloro-2-methylanthracene-9,10-dione, have elucidated their inhibitory action on cytochrome P450 (P450) enzymes. nih.gov This particular compound was found to be a potent, mechanism-based inhibitor of P450 1A1 and 1A2. nih.gov Mechanism-based inhibition, also known as suicide inhibition, involves the enzyme catalytically converting the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. researchgate.net The presence of the methyl group at the 2-position, near the amino group, was identified as crucial for this mechanism. nih.gov Docking studies showed that these compounds fit into the binding cavity of the enzymes, revealing the structural basis for their potency and selectivity. nih.gov

Kinetic studies on other anthraquinone derivatives have distinguished between different types of reversible inhibition. For example, in the inhibition of human pancreatic lipase (B570770) (hPL), certain anthraquinones were found to be mixed inhibitors, while others were non-competitive inhibitors. nih.gov Molecular docking revealed that these inhibitors could all associate with the hPL active site. nih.gov Similarly, investigations into lactoperoxidase (LPO) inhibition by anthraquinone derivatives showed them to be competitive inhibitors, meaning they directly compete with the natural substrate for binding to the enzyme's active site. researchgate.net The primary interaction was identified as π-π stacking with the protoporphyrin ring in the LPO active site, which disrupts the enzyme's catalytic cycle. researchgate.net

The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For example, 1-amino-4-chloro-2-methylanthracene-9,10-dione inhibited P450 1A1 with an IC50 value of 0.40 µM and P450 1A2 with an IC50 of 0.53 µM. nih.gov Its mechanism-based inhibition of P450 1A2 was characterized by a Ki of 0.50 µM. nih.gov

Interactive Table: Enzyme Inhibition by Anthraquinone Derivatives
Inhibitor CompoundTarget EnzymeInhibition MechanismIC50 / Ki ValueSource
1-Amino-4-chloro-2-methylanthracene-9,10-dioneP450 1A1Mechanism-basedIC50: 0.40 µM; Ki: 5.38 µM nih.gov
1-Amino-4-chloro-2-methylanthracene-9,10-dioneP450 1A2Mechanism-basedIC50: 0.53 µM; Ki: 0.50 µM nih.gov
Anthraquinone Derivative (AQ7)Human Pancreatic LipaseMixed inhibitionIC50: 0.33 µM nih.gov
Anthraquinone Derivative (AQ26)Human Pancreatic LipaseNon-competitiveIC50: 0.06 µM nih.gov
1,2-Dihydroxy-anthraquinoneLactoperoxidaseCompetitiveKi: 0.4964 µM researchgate.net

Green Chemistry and Process Engineering Research

The chemical industry is increasingly focused on developing "green" synthetic methods that minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. whiterose.ac.uk For the synthesis of 1-aminoanthraquinone and its derivatives, which are crucial dye intermediates, several environmentally benign routes have been explored. journalajacr.com

A significant advancement is the use of water as a solvent for the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone. journalajacr.com One protocol utilizes sodium hydrosulfide (B80085) (NaHS) in water under mild conditions, offering a clean, operationally simple process with an easy work-up, making it suitable for scalable industrial production. journalajacr.com This approach avoids the use of volatile organic solvents, which are often toxic and difficult to manage.

Another promising green strategy is the use of photocatalysis. anr.fr This method can provide an atom-economical route to functionalize the anthraquinone scaffold without relying on harsh conditions, high temperatures, or stoichiometric toxic reagents. anr.fr The reactions can be driven by environmentally benign organic dyes, sometimes even the anthraquinone substrate itself, and can be scaled up safely using continuous flow processing. anr.fr

Furthermore, plant in vitro cultures are being investigated as a biological alternative for producing the basic anthraquinone skeleton. conicet.gov.ar This biotechnological approach could replace or supplement chemical synthesis, thereby reducing the generation of toxic compounds associated with traditional petrochemical-based manufacturing. conicet.gov.ar

Improving the efficiency, safety, and cost-effectiveness of industrial-scale production is a key goal of chemical process engineering. For anthraquinone intermediates like this compound, research has focused on optimizing reaction conditions and adopting advanced manufacturing technologies.

A prime example is the synthesis of 1-aminoanthraquinone via the ammonolysis of 1-nitroanthraquinone. This is a hazardous chemical process, but its safety and efficiency have been significantly improved by employing a continuous-flow method. mdpi.com This technology allows for reactions at high temperatures and pressures with much greater control than traditional batch reactors. Researchers optimized conditions such as reaction temperature (213 °C), residence time (4.3 min), and molar ratio of reactants to achieve a high yield (~88%) and conversion (~98.4%). mdpi.com

The Ullmann condensation reaction, commonly used to synthesize arylaminoanthraquinones from chloroanthraquinones, has also been a subject of optimization studies. d-nb.inforesearchgate.net Research on the synthesis of a novel dye precursor from 1-chloroanthraquinone involved systematically optimizing parameters such as the amount of solvent (DMF), the molar ratio of reactants, the dosage of the copper catalyst, the reaction temperature, and the duration. d-nb.inforesearchgate.net It was found that a reaction temperature of 90-100°C and a specific catalytic amount of copper were optimal for maximizing the yield of the desired product. d-nb.info

Interactive Table: Optimization of Synthesis for an Anthraquinone Dye Precursor
Parameter OptimizedReactants/SystemRange StudiedOptimal ConditionSource
Reactant Molar Ratio (n1:n2)1-chloroanthraquinone (n1) : N-phenylethylenediamine (n2)1:1 to 1:31:1 (recommended for economy) d-nb.inforesearchgate.net
Copper Catalyst DosageMetallic Cu in Ullmann condensation0.0 to 0.4 mmol0.1 mmol d-nb.info
Reaction TemperatureUllmann condensation80 to 120 °C90 °C (yield 60.88%) d-nb.info
Reaction DurationUllmann condensation6 to 14 hours10 hours d-nb.info
Ammonolysis TemperatureContinuous-flow synthesis of 1-aminoanthraquinone-213 °C mdpi.com
Ammonolysis Residence TimeContinuous-flow synthesis of 1-aminoanthraquinone-4.3 min mdpi.com

Future Research Directions for 1 Amino 6 Chloroanthraquinone

Exploration of Novel and Sustainable Synthetic Pathways

While established methods for the synthesis of aminoanthraquinones exist, future research will likely prioritize the development of more sustainable and efficient synthetic routes. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. sioc-journal.cnjcesr.org Therefore, a key direction will be the exploration of greener alternatives that minimize environmental impact and enhance economic viability.

Future research in this area could include:

Catalytic Systems: Investigating novel catalysts, including biocatalysts and nanocatalysts, to facilitate the amination and chlorination of the anthraquinone (B42736) core with higher selectivity and efficiency under milder conditions.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of 1-Amino-6-chloroanthraquinone.

Alternative Starting Materials: Exploring the use of renewable feedstocks as starting materials for the synthesis of the anthraquinone scaffold, thereby reducing reliance on petrochemical sources.

A recent study has demonstrated a green and scalable synthesis of 1-aminoanthraquinone (B167232) through the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using NaHS in water. dntb.gov.ua This approach highlights the potential for developing environmentally benign synthetic protocols.

Advanced Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new materials. Future research on this compound will increasingly leverage these techniques to accelerate the discovery and development of novel applications.

Key areas of focus will include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.netmdpi.com This can provide valuable insights into its behavior in different chemical environments. For instance, computational studies on other anthraquinone derivatives have successfully predicted their electrochemical windows. jcesr.org

Predictive Modeling of Photophysical Properties: Machine learning algorithms can be trained on experimental and computational data to predict the absorption and emission spectra of this compound derivatives with different substituents. dntb.gov.ua This will enable the in-silico design of molecules with tailored optical properties for specific applications, such as fluorescent probes and dyes.

Molecular Docking Simulations: For biological applications, molecular docking studies can predict the binding affinity and interaction modes of this compound derivatives with biological targets such as proteins and nucleic acids. tandfonline.com

A summary of computational approaches for future research is presented in the table below:

Computational MethodResearch FocusPredicted Properties
Density Functional Theory (DFT)Electronic structure and reactivityHOMO/LUMO energies, vibrational frequencies, reaction pathways
Time-Dependent DFT (TD-DFT)Spectroscopic propertiesUV-Vis absorption and emission spectra
Machine LearningHigh-throughput screeningPhotophysical properties, solubility, toxicity
Molecular DockingBiological interactionsBinding affinity, interaction modes with biomolecules

Development of Multifunctional Materials with Tunable Properties

The unique structure of this compound makes it an excellent building block for the development of advanced materials with tunable properties. The amino group provides a site for polymerization and further functionalization, while the chloro group can be substituted to introduce other functionalities.

Future research in this area will likely focus on:

Functional Polymers: The synthesis of polymers incorporating the this compound moiety into the polymer backbone or as a pendant group. arabjchem.orgresearchgate.net These polymers could exhibit interesting optical, electronic, and sensing properties. For instance, poly(1-amino-5-chloroanthraquinone) has been shown to be a highly selective and ultrasensitive fluorescent chemosensor for ferric ions. nih.govresearchgate.net

Tunable Optoelectronics: By systematically modifying the substituents on the anthraquinone core, it is possible to tune the optoelectronic properties of this compound derivatives. acs.org This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics.

Porous Organic Frameworks (POFs): The incorporation of this compound into porous organic frameworks could lead to materials with high surface areas and tailored pore environments for applications in gas storage, separation, and catalysis.

The development of multifunctional materials from this compound is a promising area of research with the potential for significant technological impact.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biological Systems

The versatile nature of this compound opens up exciting opportunities for interdisciplinary research that bridges the gap between chemistry, materials science, and biology.

Future research directions at this interface include:

Fluorescent Probes for Bioimaging: The inherent fluorescence of the anthraquinone core can be harnessed to develop fluorescent probes for imaging biological systems. By attaching specific targeting moieties to the 1-amino or 6-chloro positions, it is possible to direct the probe to specific organelles or biomolecules within living cells. advancedsciencenews.comnih.gov

Photosensitizers for Photodynamic Therapy (PDT): Anthraquinone derivatives have been investigated for their potential as photosensitizers in PDT, a cancer treatment that uses light to activate a drug that kills cancer cells. Future research could explore the use of this compound derivatives as novel photosensitizers with improved efficacy and reduced side effects.

Biomaterials and Drug Delivery: The ability to functionalize this compound allows for its incorporation into biocompatible polymers and nanoparticles for applications in drug delivery and tissue engineering.

The convergence of different scientific disciplines will be crucial for unlocking the full potential of this compound in addressing complex challenges in medicine and materials science.

Q & A

Q. How can the Abraham solvation parameter model predict solubility trends for this compound in organic solvents?

  • Methodological Answer : The model correlates solubility with solute descriptors (e.g., excess molar refraction E, McGowan volume V, hydrogen-bond acidity/basicity A/B). For 1-chloroanthraquinone derivatives, experimental solubility data in solvents like ethanol or acetone are fitted to the equation: logCS=c+eE+sS+aA+bB+vV\log C_S = c + eE + sS + aA + bB + vV

    Solvent coefficients (e.g., c, e, s) are derived from prior datasets, enabling predictions with a standard deviation of \sim0.126 log units .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) require:
    • Purity validation : HPLC analysis to rule out impurities (e.g., unreacted starting materials) .
    • Assay standardization : Consistent cell lines (e.g., HepG2 for cytotoxicity) and exposure times.
    • Structural analogs : Compare activity of 1-amino-6-chloro vs. 1-amino-5-chloro isomers to assess positional effects .

Q. How to design an experiment probing the electrochemical properties of this compound?

  • Methodological Answer : Use cyclic voltammetry (CV) in acetonitrile with a tetrabutylammonium hexafluorophosphate electrolyte. Anthraquinone’s redox behavior (quinone/hydroquinone transition) is monitored at potentials between −0.5 V and −1.2 V (vs. Ag/AgCl). Spectroelectrochemistry can correlate redox states with UV-Vis spectral changes .

Q. What role do amino and chloro substituents play in modulating the biological activity of this compound?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are conducted by synthesizing analogs (e.g., 1-amino-5-chloro, 1-hydroxy-6-chloro) and testing in bioassays. For example:
    • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus.
    • Electron-withdrawing effects : Chloro groups enhance redox activity, while amino groups improve solubility for cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.